![molecular formula C25H21N3O4 B301675 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301675.png)
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. This compound also exhibits antiviral activity by inhibiting the entry of the virus into host cells.
Biochemical and Physiological Effects:
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the entry of viruses into host cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These include:
1. Studying the structure-activity relationship of this compound to optimize its potency and selectivity.
2. Investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
3. Exploring the use of this compound in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
4. Developing new methods for the synthesis of this compound to improve its yield and purity.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo.
Conclusion:
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with significant potential in drug development. Its anticancer, antiviral, and antifungal activities, as well as its potential in the treatment of neurodegenerative diseases, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy and safety.
Méthodes De Synthèse
The synthesis of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 4-hydroxy coumarin, 2-cyanobenzyl bromide, and 3-methoxy-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C25H21N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H21N3O4/c1-30-22-11-15(9-10-20(22)31-14-17-6-3-2-5-16(17)12-26)23-18(13-27)25(28)32-21-8-4-7-19(29)24(21)23/h2-3,5-6,9-11,23H,4,7-8,14,28H2,1H3 |
Clé InChI |
GBMDUSOQTOAHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)


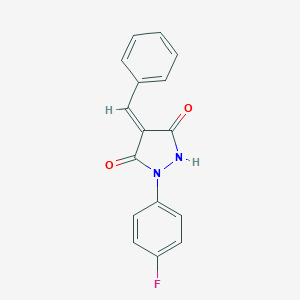
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)
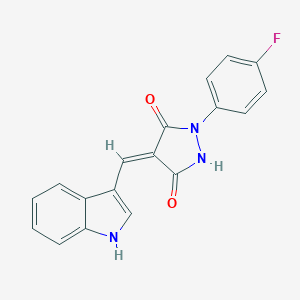
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
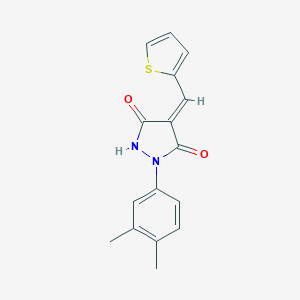
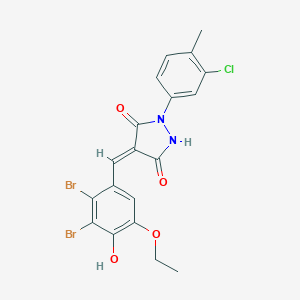

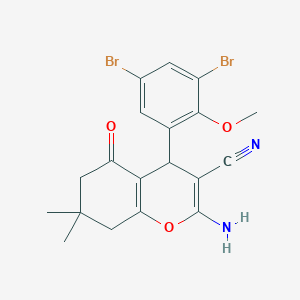
![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)